3-(Cyclopropylmethoxy)-5-hydroxybenzonitrile
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Overview
Description
3-(Cyclopropylmethoxy)-5-hydroxybenzonitrile is an organic compound with a unique structure that includes a cyclopropylmethoxy group and a hydroxybenzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-5-hydroxybenzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of 3-hydroxy-4-halogenated benzaldehyde to obtain an intermediate compound, which is then subjected to hydroxylation and further alkylation to introduce the cyclopropylmethoxy group. The final step involves the oxidation of the intermediate to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and scalable reaction conditions to ensure the consistent quality and quantity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethoxy)-5-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as amines, ethers, esters, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Cyclopropylmethoxy)-5-hydroxybenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating specific biological targets.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)-5-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound shares a similar core structure but has different substituents, leading to distinct chemical and biological properties.
Roflumilast: A related compound used as a phosphodiesterase-4 inhibitor for the treatment of chronic obstructive pulmonary disease.
Uniqueness
3-(Cyclopropylmethoxy)-5-hydroxybenzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H11NO2 |
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Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-(cyclopropylmethoxy)-5-hydroxybenzonitrile |
InChI |
InChI=1S/C11H11NO2/c12-6-9-3-10(13)5-11(4-9)14-7-8-1-2-8/h3-5,8,13H,1-2,7H2 |
InChI Key |
BGSDXQFXZRJJAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CC(=CC(=C2)O)C#N |
Origin of Product |
United States |
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